N-(2,6-difluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Beschreibung
N-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a pyrrolo-pyrazine carboxamide derivative featuring a 2,6-difluorophenyl group at the N-position and a 4-methoxyphenyl substituent on the pyrrolo-pyrazine core. The compound’s molecular formula is inferred to be C21H19F2N3O2 (estimated molecular weight: ~383.4 g/mol), based on structural analogs such as its 4-ethoxy derivative (C22H21F2N3O2, molecular weight: 397.425 g/mol) described in . The 4-methoxy group likely enhances solubility compared to bulkier alkoxy substituents, while the 2,6-difluorophenyl moiety may contribute to steric and electronic effects critical for target binding in pharmaceutical applications.
Eigenschaften
IUPAC Name |
N-(2,6-difluorophenyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O2/c1-28-15-9-7-14(8-10-15)20-18-6-3-11-25(18)12-13-26(20)21(27)24-19-16(22)4-2-5-17(19)23/h2-11,20H,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRUYWAGIGJYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
N-(2,6-Difluorophenyl)-1-(4-Ethoxyphenyl)-3,4-Dihydropyrrolo[1,2-a]Pyrazine-2(1H)-Carboxamide (Ethoxy Analog)
- Molecular Formula : C22H21F2N3O2
- Molecular Weight : 397.425 g/mol
- Key Differences : The ethoxy group (-OCH2CH3) replaces the methoxy (-OCH3) at the 4-position of the phenyl ring. This increases lipophilicity (logP estimated +0.5–1.0) and molecular weight by 14 g/mol compared to the target compound .
- Implications : The ethoxy group may improve membrane permeability but could reduce metabolic stability due to increased susceptibility to oxidative dealkylation.
2-(4-Fluorophenyl)-N-(4-Methoxyphenyl)Acetamide (Acetamide Derivative)
- Molecular Formula: C15H13FNO2
- Molecular Weight : 259.27 g/mol
- Key Differences : Simpler acetamide backbone with a 4-fluorophenyl and 4-methoxyphenyl group.
- Physicochemical Data : Melting point: 142–148°C; IR bands at 1651 cm⁻¹ (amide C=O stretch), 1246 cm⁻¹ (C-O of methoxy) .
(4aR)-1-[(2,3-Difluorophenyl)Methyl]-4a-Ethyl-4-Hydroxy-N-[5-Methyl-2-(Trifluoromethyl)Furan-3-yl]-6,7-Dihydro-5H-Pyrrolo[1,2-b]Pyridazine-3-Carboxamide
- Molecular Formula: Not explicitly provided (complex substituents include ethyl, hydroxy, and trifluoromethyl groups).
- Key Differences : Pyrrolo-pyridazine core (vs. pyrrolo-pyrazine) with adjacent nitrogen atoms, altering electronic properties.
Table 1: Structural and Physicochemical Comparison
*Estimated based on ethoxy analog.
Research Findings and Implications
Substituent Effects : The 4-methoxy/ethoxy groups influence solubility and metabolic pathways. Methoxy derivatives are generally more polar, favoring aqueous solubility, while ethoxy analogs may exhibit prolonged half-lives in lipid-rich environments .
Core Heterocycle Impact : Pyrrolo-pyrazine (target) vs. pyrrolo-pyridazine () cores differ in nitrogen arrangement, affecting electron distribution and binding to enzymatic targets (e.g., kinases or GPCRs) .
Synthetic Routes : Analogous compounds (e.g., and ) are synthesized via multi-step protocols involving cyclization and condensation, suggesting the target compound may require similar strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
